molecular formula C16H17ClFNO B2982595 2-(2-Chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone CAS No. 2097917-23-0

2-(2-Chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone

Cat. No.: B2982595
CAS No.: 2097917-23-0
M. Wt: 293.77
InChI Key: HIMGQNQQAXLYTH-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and ketone precursors.

    Introduction of the cyclopropylidene group: This step often involves the use of cyclopropylidene reagents under controlled conditions.

    Substitution reactions: The chloro and fluoro substituents on the phenyl ring can be introduced through halogenation reactions using reagents like chlorine and fluorine sources.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Halogen atoms can be substituted with other groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium iodide in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems, particularly its interaction with receptors in the central nervous system.

    Medicine: Investigating its potential as a therapeutic agent for neurological disorders.

    Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone likely involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-1-(4-piperidinyl)ethanone
  • 2-(2-Fluorophenyl)-1-(4-piperidinyl)ethanone
  • 2-(2-Chloro-6-fluorophenyl)-1-(4-piperidinyl)ethanone

Uniqueness

The presence of both chloro and fluoro substituents, along with the cyclopropylidene group, may confer unique pharmacological properties to 2-(2-Chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFNO/c17-14-2-1-3-15(18)13(14)10-16(20)19-8-6-12(7-9-19)11-4-5-11/h1-3H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMGQNQQAXLYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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